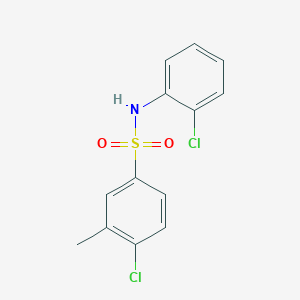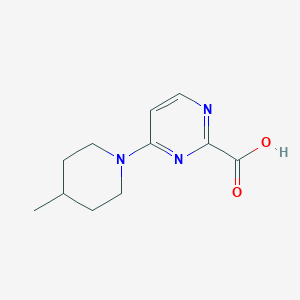
4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid, also known as CMMP, is a pyrimidine derivative that has attracted significant attention in recent years due to its potential applications in scientific research. CMMP is a highly versatile compound that can be synthesized through a variety of methods and has been shown to exhibit a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is not well understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. This compound has also been shown to inhibit the activity of certain viral enzymes, making it a potential candidate for the development of antiviral drugs.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer research. This compound has also been shown to inhibit the replication of certain viruses, making it a potential candidate for the development of antiviral drugs. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid is its versatility. It can be synthesized through a variety of methods and has a wide range of potential applications in scientific research. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is a relatively new compound, and its mechanism of action is not well understood. In addition, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
未来方向
There are many potential future directions for the use of 4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid in scientific research. One potential direction is the development of this compound as a cancer treatment. Another potential direction is the development of this compound as an antiviral drug. In addition, this compound could be used as a tool for drug discovery and development, as it can be used as a precursor for the synthesis of other pyrimidine derivatives. Finally, further research is needed to better understand the mechanism of action of this compound and its potential applications in scientific research.
合成方法
4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid can be synthesized through a variety of methods, including the reaction of 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine with ethyl chloroformate and triethylamine, the reaction of 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine with thionyl chloride and dimethylformamide, and the reaction of 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine with methyl thioglycolate and potassium carbonate. These methods have been shown to yield high-quality this compound with a high degree of purity.
科学研究应用
4-Chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid has a wide range of potential applications in scientific research. It has been shown to exhibit antitumor activity, making it a promising candidate for cancer research. This compound has also been shown to have antiviral activity, making it a potential candidate for the development of antiviral drugs. In addition, this compound has been used as a precursor for the synthesis of other pyrimidine derivatives, making it a valuable tool for drug discovery and development.
属性
IUPAC Name |
4-chloro-6-methyl-2-methylsulfanylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2S/c1-3-4(6(11)12)5(8)10-7(9-3)13-2/h1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIBFWWPJMLTFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1780369-51-8 |
Source


|
| Record name | 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B7647015.png)
![[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B7647020.png)
![3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)
![1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7647029.png)
![N-(3,4-difluorophenyl)-2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]acetamide](/img/structure/B7647050.png)



![3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid](/img/structure/B7647077.png)
![2-[(3-Ethylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7647082.png)
![6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B7647087.png)

![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)